molecular formula C18H15NO2 B6368820 2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261910-28-4

2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95%

Cat. No.: B6368820
CAS No.: 1261910-28-4
M. Wt: 277.3 g/mol
InChI Key: YFEUOZMGHPTWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzyloxyphenyl)-3-hydroxypyridine (2-BHP) is an organic compound with a molecular formula of C13H13NO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 2-BHP has a variety of uses in scientific research, ranging from its use as a synthetic intermediate to its role as a biochemical probe.

Mechanism of Action

2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% has been shown to act as a potent antioxidant. It scavenges reactive oxygen species and inhibits the production of reactive oxygen species, thereby reducing oxidative stress. It also has the ability to modulate the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to protect cells from damage caused by toxins and radiation. It has also been shown to modulate the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases.

Advantages and Limitations for Lab Experiments

2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it has a low toxicity profile. It is also soluble in organic solvents, making it easy to handle in the laboratory. However, 2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% does have some limitations for use in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to separate from the other products of its synthesis reaction.

Future Directions

There are several potential future directions for 2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95%. It could be used to develop new drugs or therapeutic agents, or to study the effects of oxidative stress on cell signaling pathways. Additionally, it could be used to develop new methods for the synthesis of other compounds, or to study the effects of environmental toxins on cellular processes. Finally, it could be used to study the effects of reactive oxygen species on human physiology and disease.

Synthesis Methods

2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% can be synthesized through the reaction of 3-benzyloxybenzaldehyde with 2-hydroxy-3-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% and 3-hydroxy-2-pyridinecarboxaldehyde, which can be separated through column chromatography.

Scientific Research Applications

2-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of other compounds, such as drugs, dyes, and fragrances. It has also been used as a biochemical probe to study the effects of oxidative stress and the role of reactive oxygen species in cell signaling pathways.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-10-5-11-19-18(17)15-8-4-9-16(12-15)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEUOZMGHPTWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683227
Record name 2-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-28-4
Record name 3-Pyridinol, 2-[3-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261910-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.